molecular formula C7H8N2O2 B10917056 (2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid

(2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid

Cat. No.: B10917056
M. Wt: 152.15 g/mol
InChI Key: LQSVPSXJTSIOPT-NSCUHMNNSA-N
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Description

(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a pyrazole ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid typically involves the condensation of 1-methylpyrazole with an appropriate aldehyde or ketone, followed by an oxidation step to introduce the carboxylic acid functionality. Common reagents used in this synthesis include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole ring, and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for the oxidation step .

Industrial Production Methods

In an industrial setting, the production of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) may be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+

InChI Key

LQSVPSXJTSIOPT-NSCUHMNNSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C/C(=O)O

Canonical SMILES

CN1C=CC(=N1)C=CC(=O)O

Origin of Product

United States

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